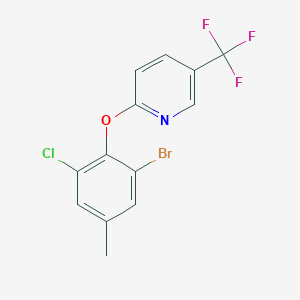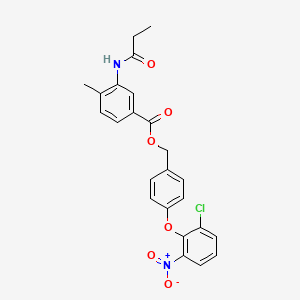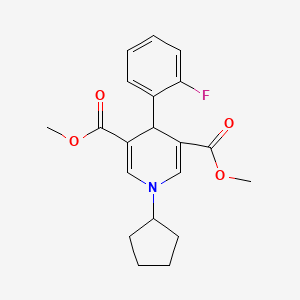
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in recent years due to its potential use as a therapeutic agent for various neurological and psychiatric disorders.
Mecanismo De Acción
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, this compound reduces the release of glutamate, a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and can help alleviate symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in anxiety-like behavior, an improvement in cognitive function, and a decrease in pain sensitivity. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine has several advantages for use in lab experiments, including its high potency and selectivity for mGluR1. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and techniques for its synthesis.
Direcciones Futuras
There are several potential future directions for research on 2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine. One area of interest is the development of more potent and selective mGluR1 antagonists based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective effects of this compound and to determine its potential use in the treatment of other neurodegenerative disorders.
Aplicaciones Científicas De Investigación
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and chronic pain. Preclinical studies have shown that this compound can effectively block the activity of mGluR1, which plays a key role in the regulation of glutamate neurotransmission in the brain.
Propiedades
IUPAC Name |
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3NO/c1-7-4-9(14)12(10(15)5-7)20-11-3-2-8(6-19-11)13(16,17)18/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCKKMOEWBLKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3546816.png)
![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3546831.png)
![ethyl 1-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3546839.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3546841.png)
![1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}azepane](/img/structure/B3546862.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3546878.png)
![1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B3546886.png)
![4-[(4-chlorophenoxy)methyl]-N-5-quinolinylbenzamide](/img/structure/B3546892.png)
![1-(4-bromophenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3546897.png)

![N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3546908.png)
![N-(2,4-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3546914.png)
![N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546921.png)